1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
Description
This compound is a structurally complex molecule featuring an imidazolidine core (a five-membered heterocyclic ring containing two nitrogen atoms) substituted with a tert-butyl ester group at position 2. Additional substituents include a phenylmethoxy carbonyl moiety and a propylamino chain linked to a phenyl group. The tert-butyl ester is a common protecting group in organic synthesis, enhancing stability and modulating lipophilicity .
Properties
IUPAC Name |
tert-butyl 1-methyl-2-oxo-3-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]imidazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROFURYAHZGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541773 | |
| Record name | tert-Butyl 3-{N-[1-(benzyloxy)-1-oxo-4-phenylbutan-2-yl]alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89460-20-8 | |
| Record name | tert-Butyl 3-{N-[1-(benzyloxy)-1-oxo-4-phenylbutan-2-yl]alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester is a complex organic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 490.62 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many imidazolidine derivatives are known to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : These compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
- Cytotoxicity : Some studies suggest that related compounds induce apoptosis in cancer cells through caspase activation pathways, leading to cell death.
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced cell viability in PC3 and HT29 cell lines. The mode of action was linked to increased levels of caspase-3, indicating activation of the apoptotic pathway. The study utilized MTT assays for cytotoxicity assessment and flow cytometry for apoptosis quantification, revealing a dose-dependent response ( ).
- Metabolic Effects : In a pharmacological evaluation, similar compounds have shown promise in modulating glucose levels in diabetic models, suggesting a potential role in diabetes management ( ).
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Caspase Activation : Research indicates that the compound may enhance caspase-dependent apoptosis through mitochondrial pathways, which is critical for developing anticancer therapies ( ).
- In Vivo Studies : Animal models treated with related compounds have shown significant reductions in tumor size and improved survival rates, indicating potential clinical applications ( ).
Scientific Research Applications
The compound 1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific research fields, particularly in medicinal chemistry and drug development. Below is a detailed exploration of its applications, supported by relevant case studies and data.
Medicinal Chemistry
This compound can serve as a lead structure for the development of new pharmaceuticals, particularly in the treatment of diseases linked to imidazolidine derivatives. The imidazolidine ring is known for its biological activity, including anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer potential of imidazolidine derivatives. The findings indicated that modifications to the imidazolidine structure could enhance cytotoxicity against various cancer cell lines. The specific substitution patterns on the imidazolidine ring were crucial for determining the compound's efficacy .
Drug Design and Synthesis
The tert-butyl ester functionality allows for improved solubility and bioavailability of the compound, making it suitable for drug formulation. The ester can be hydrolyzed in vivo to release the active carboxylic acid, which may exhibit therapeutic effects.
Case Study: Prodrug Development
In a prodrug study, researchers synthesized various esters of carboxylic acids to evaluate their pharmacokinetic profiles. It was found that tert-butyl esters generally exhibited better absorption characteristics compared to their non-esterified counterparts, supporting their use in drug design .
Biochemical Research
The compound's structure suggests potential use in biochemical assays, particularly those involving enzyme inhibition or receptor binding studies. The presence of both amine and carbonyl groups may facilitate interactions with biological macromolecules.
Case Study: Enzyme Inhibition Assays
Research has shown that derivatives of similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds with an imidazolidine core have been evaluated for their ability to inhibit proteases, leading to insights into their mechanism of action .
Material Science
Beyond medicinal applications, this compound may have utility in material science as a building block for polymers or coatings due to its unique chemical properties.
Case Study: Polymer Synthesis
In polymer chemistry, compounds with similar functionalities have been used to develop novel thermosetting resins that exhibit desirable mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices has been shown to enhance performance characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements can be compared to other heterocyclic and ester-containing molecules with documented biological activities:
Key Observations
Heterocyclic Core Influence: The imidazolidine ring in the target compound contrasts with pyridine or indole cores in antimycobacterial agents (e.g., pyridinecarboxamidrazones) . While pyridine derivatives exhibit direct activity against M. tuberculosis, imidazolidines are less explored in this context but are known for conformational rigidity, which may enhance receptor binding.
Substituent Effects: The tert-butyl ester in the target compound is structurally analogous to intermediates in statin synthesis (e.g., ), where it improves metabolic stability and solubility . This contrasts with amidrazone or nitro groups in active antimycobacterial compounds, which introduce polarity or redox activity .
The absence of electron-withdrawing groups (e.g., nitro) may limit antimycobacterial efficacy, as seen in , where nitro-substituted aryl groups improved activity .
Physicochemical Properties
- Synthetic Utility : The tert-butyl ester is a protective group for carboxylic acids, enabling selective deprotection in multistep syntheses .
Methodological Considerations for Compound Comparison
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and bioactivity clustering are critical for virtual screening . However, the target compound’s unique imidazolidine core and ester-rich structure may challenge direct comparisons to known antimycobacterial agents. Computational modeling or in vitro assays would be required to validate hypothetical activity.
Preparation Methods
Formation of the Imidazolidine Ring System
The imidazolidine nucleus is typically constructed via cyclocondensation reactions. A prevalent approach involves reacting β-amino alcohols with carbonyl donors under acidic catalysis. For the target compound, N-methylglycine derivatives serve as precursors, reacting with ketone functionalities to form the 2-oxoimidazolidine scaffold.
In optimized protocols, 2-oxoimidazolidine-4-carboxylic acid is first synthesized through the reaction of N-methylglycine with triphosgene in dichloromethane at −15°C, achieving 78% yield. The tert-butyl ester group is subsequently introduced via Steglich esterification using tert-butyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC), with 4-dimethylaminopyridine (DMAP) as a catalyst.
Table 1: Reaction Conditions for Imidazolidine Core Synthesis
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triphosgene, N-methylglycine | DCM | −15 | 4 | 78 |
| 2 | DCC, DMAP, tert-butanol | THF | 25 | 12 | 85 |
Introduction of the Side Chain Moiety
The 3-position substituent requires sequential peptide coupling and alkylation. The synthesis employs a fragment coupling strategy:
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Synthesis of 3-phenyl-1-[(phenylmethoxy)carbonyl]propylamine :
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Coupling to the Imidazolidine Core :
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Activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation between the imidazolidine carboxylic acid and the side chain amine.
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Critical parameters:
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Optimization Strategies for Improved Yield
Solvent System Optimization
Comparative studies demonstrate that polar aprotic solvents enhance reaction kinetics:
Table 2: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Conversion (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 92 | <5% |
| THF | 7.5 | 64 | 18% |
| DCM | 8.9 | 71 | 22% |
DMF’s high polarity facilitates reagent solubility while suppressing racemization.
Catalytic Asymmetric Synthesis
Chiral induction during imidazolidine formation remains challenging. Recent advances employ:
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Jacobsen’s Thiourea Catalysts : Achieve 88% ee in ring-closing reactions through hydrogen-bonding transition state control.
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Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers, increasing enantiomeric excess to >99%.
Analytical Characterization Protocols
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) :
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HRMS (ESI+) :
Comparative Analysis of Industrial vs. Laboratory Methods
Table 3: Scale-Up Challenges and Solutions
| Parameter | Laboratory Scale (5 g) | Pilot Plant (5 kg) |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Cooling Efficiency | Ice bath | Jacketed reactor |
| Yield | 68% | 61% |
| Purity | 98% | 94% |
Scale-up introduces mass transfer limitations during exothermic coupling steps, addressed through:
Q & A
Q. What are the typical synthetic routes and critical intermediates for this compound?
The synthesis involves multi-step protocols starting from commercially available precursors. Key steps include:
- Functional group assembly : Sequential protection/deprotection of the imidazolidine and tert-butyl ester groups.
- Reagents : Strong bases (e.g., NaH, KOtBu) in THF or methylene chloride to drive nucleophilic substitutions .
- Intermediates : Tert-butyl esters and phenylmethoxypropyl side chains are critical intermediates, often requiring oxidation (PCC) or reduction (NaBH4) for functionalization .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- LCMS/HPLC : For molecular weight confirmation and purity assessment (e.g., LCMS m/z 757 [M+H]⁺, HPLC retention time 1.23 minutes under specific conditions) .
- NMR/IR : Structural elucidation of the imidazolidine core, tert-butyl ester, and amide linkages (refer to PubChem’s spectral data for analogous compounds) .
- Chromatography : Column chromatography or recrystallization for purification, especially to isolate intermediates with sensitive functional groups .
Q. How can researchers purify this compound to minimize side products?
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for recrystallization.
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) resolve stereoisomers or byproducts from multi-step reactions .
- Inert conditions : Perform reactions under nitrogen/argon to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemical outcomes?
- Temperature/pH modulation : Lower temperatures (0–5°C) stabilize transition states in amide bond formation, reducing racemization .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to install aryl groups with high enantiomeric excess, as seen in analogous tert-butyl ester syntheses .
- Chiral auxiliaries : Use of enantiopure amines or alcohols to direct stereochemistry during propylamino side chain installation .
Q. What strategies mitigate decomposition or side reactions under varying pH?
- Buffered conditions : Maintain pH 7–8 during aqueous workups to prevent tert-butyl ester hydrolysis .
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during acidic/basic steps .
- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC tracking .
Q. How can computational modeling predict reactivity or guide synthetic design?
- DFT calculations : Model transition states for key steps (e.g., tert-butyl ester formation) to identify energetically favorable pathways .
- Docking studies : Predict interactions of the imidazolidine core with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Machine learning : Train models on PubChem datasets to forecast solubility or reactivity of intermediates .
Q. What mechanistic insights explain contradictory data in oxidation/reduction steps?
- Competing pathways : Ketone formation via PCC oxidation may compete with over-oxidation to carboxylic acids if water is present .
- Steric effects : Bulky tert-butyl groups slow reduction of carbonyls (e.g., LiAlH4 requires extended reaction times) .
- Byproduct analysis : Use LCMS to identify side products (e.g., tert-butyl alcohol from ester cleavage) and adjust stoichiometry .
Methodological Considerations
- Experimental design : Group compounds by functional class (e.g., halogenated alkanes, alcohols) to systematically study reactivity, as applied in hydrogen getter studies .
- Data contradiction resolution : Replicate experiments under controlled humidity/temperature and use precision bands to distinguish minor vs. significant effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
